molecular formula C17H19N5O B275895 N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine

N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine

Cat. No. B275895
M. Wt: 309.4 g/mol
InChI Key: ILWSQTPVJOAOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine, also known as TAK-220, is a selective antagonist of the neurokinin-3 receptor (NK3R) that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine is a selective antagonist of the neurokinin-3 receptor (NK3R), which is a G protein-coupled receptor that is primarily expressed in the central nervous system. NK3R activation has been implicated in various physiological processes, including pain perception, mood regulation, and addiction. N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine binds to the NK3R and blocks its activation by the endogenous ligand, neurokinin B (NKB), which leads to a reduction in downstream signaling events.
Biochemical and Physiological Effects:
N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in rats. It has also been shown to improve cognitive function and reduce positive symptoms in animal models of schizophrenia. N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rats.

Advantages and Limitations for Lab Experiments

N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine has several advantages for lab experiments, including its high selectivity for the NK3R and its favorable pharmacokinetic profile. However, there are also some limitations to its use, including the need for specialized equipment and expertise for its synthesis and purification, as well as the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine, including its potential use as a therapeutic agent for various diseases, as well as its use as a tool for studying the role of the NK3R in physiological processes. Further studies are needed to elucidate the precise mechanisms of action of N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine and to determine its safety and efficacy in humans. Additionally, the development of more potent and selective NK3R antagonists may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine can be synthesized using a multi-step process that involves the reaction of 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde with propylamine in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then purified by column chromatography to obtain N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine with high purity and yield.

Scientific Research Applications

N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine has been studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in rats. N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine has also been investigated as a potential treatment for schizophrenia, as it has been shown to improve cognitive function and reduce positive symptoms in animal models.

properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-1-amine

InChI

InChI=1S/C17H19N5O/c1-2-11-18-13-14-7-6-10-16(12-14)23-17-19-20-21-22(17)15-8-4-3-5-9-15/h3-10,12,18H,2,11,13H2,1H3

InChI Key

ILWSQTPVJOAOCN-UHFFFAOYSA-N

SMILES

CCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.